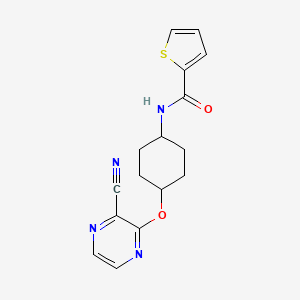

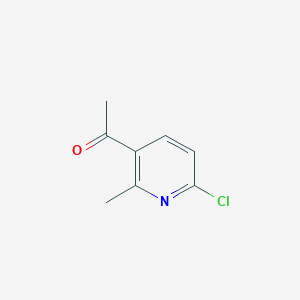

N-(2-(5-乙酰噻吩-2-基)乙基)-1-异丙基-1H-咪唑-4-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

Thiophene derivatives can be synthesized using various methods. For example, a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using Gewald synthesis .Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The specific structure of “N-(2-(5-acetylthiophen-2-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide” would need to be determined through methods such as NMR or X-ray crystallography.Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives can vary widely depending on the specific compound and conditions. In general, thiophene derivatives can undergo a variety of reactions, including those involving their sulfur atom .Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The specific physical and chemical properties of “N-(2-(5-acetylthiophen-2-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide” would need to be determined experimentally.科学研究应用

Antimicrobial Activity

Thiophene derivatives have garnered attention for their antimicrobial properties. In the case of our compound, it was evaluated against various microbial species. Notably, compound S1 demonstrated potent antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi with a minimal inhibitory concentration (MIC) value of 0.81 µM/ml. Additionally, compound S4 exhibited excellent antifungal activity against both Candida albicans and Aspergillus niger (MIC = 0.91 µM/ml) .

Antioxidant Properties

Compound S4 and S6 displayed remarkable antioxidant activity. Their IC50 values were 48.45 and 45.33, respectively, when compared to ascorbic acid (a standard antioxidant) . Antioxidants play a crucial role in protecting cells from oxidative damage and are relevant in various health contexts.

Anticorrosion Applications

Compound S7 showed significant anticorrosion efficiency (97.90%) with a low corrosion rate. This property is valuable in materials science and engineering, especially for protecting metals and alloys from corrosion .

Anticancer Potential

Compound S8 exhibited effective cytotoxic activity against human lung cancer cells (A-549) at a dose of 10^(-4) M. While more research is needed, this finding suggests potential for developing novel anticancer agents .

Anti-Inflammatory and Serotonin Antagonist Properties

Thiophene-containing compounds have been explored for their anti-inflammatory effects. For instance, 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea acts as an anti-inflammatory agent. Additionally, maleate salt of 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one functions as a serotonin antagonist and is used in Alzheimer’s treatment .

Other Potential Applications

Beyond the mentioned areas, thiophene derivatives have been investigated for their pharmacological characteristics, including antiviral, anti-inflammatory, and analgesic activities . Further studies may reveal additional applications.

作用机制

Mode of Action

Many thiophene and imidazole derivatives are known to interact with their targets in a way that modulates the target’s activity .

Biochemical Pathways

Many thiophene and imidazole derivatives are known to affect a variety of biochemical pathways, leading to diverse biological activities .

Pharmacokinetics

Many thiophene and imidazole derivatives are designed to have effective pharmacodynamic and pharmacokinetic properties .

Result of Action

Many thiophene and imidazole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

未来方向

Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Future research will likely continue to explore the synthesis, characterization, and application of novel thiophene derivatives.

属性

IUPAC Name |

N-[2-(5-acetylthiophen-2-yl)ethyl]-1-propan-2-ylimidazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3S2/c1-10(2)17-8-14(15-9-17)22(19,20)16-7-6-12-4-5-13(21-12)11(3)18/h4-5,8-10,16H,6-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLUQOGNDGJMJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=C1)S(=O)(=O)NCCC2=CC=C(S2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(5-acetylthiophen-2-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1H-benzo[d]imidazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2561023.png)

![(E)-1-morpholino-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propen-1-one](/img/structure/B2561025.png)

![6-Chloro-5-fluoro-5'-methylspiro[1H-3,1-benzoxazine-4,3'-piperidine]-2-one;hydrochloride](/img/structure/B2561030.png)

![N-(3-fluoro-4-methylphenyl)-N'-[4-(1H-indol-2-yl)phenyl]urea](/img/structure/B2561034.png)

![6-(1-Cyclopropylethoxy)imidazo[1,2-b]pyridazine](/img/structure/B2561037.png)

![2-[4-(2-Chloroacetyl)piperazin-1-yl]-N-prop-2-ynylpropanamide](/img/structure/B2561039.png)

![5-bromo-2-chloro-N-{4-[(3-cyanopyridin-2-yl)oxy]-2-methylphenyl}pyridine-3-carboxamide](/img/structure/B2561043.png)